![molecular formula C20H23NO6 B4942384 4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B4942384.png)
4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene, commonly known as ANE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANE is a complex molecule that can be synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of ANE is not fully understood. However, studies have suggested that ANE induces apoptosis in cancer cells by activating the mitochondrial pathway. ANE has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that ANE has several biochemical and physiological effects. ANE has been shown to reduce the expression of inflammatory cytokines such as TNF-α and IL-6. ANE has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT. In addition, ANE has been shown to reduce the expression of pro-inflammatory enzymes such as COX-2 and iNOS.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ANE is its potent anti-cancer properties. ANE has been shown to induce apoptosis in cancer cells at low concentrations. ANE also has anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of ANE is its complex structure, which makes it difficult to synthesize and purify.
Zukünftige Richtungen
The potential therapeutic applications of ANE are vast and require further research. Some of the future directions for ANE research include:
1. Studying the pharmacokinetics and pharmacodynamics of ANE in vivo.
2. Developing novel ANE derivatives with improved potency and selectivity.
3. Investigating the role of ANE in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Studying the synergistic effects of ANE with other anti-cancer drugs.
5. Investigating the role of ANE in the treatment of viral infections.
Conclusion:
ANE is a complex molecule that has gained significant attention in scientific research due to its potential therapeutic applications. ANE has potent anti-cancer, anti-inflammatory, and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases. However, further research is required to fully understand the mechanism of action and the pharmacokinetics of ANE. The future directions for ANE research are vast and require interdisciplinary collaboration among scientists and researchers.
Synthesemethoden
The synthesis of ANE is a complex process that involves several steps. One of the most commonly used methods for the synthesis of ANE is the Knoevenagel condensation reaction. This reaction involves the condensation of 2-nitrophenylacetic acid with 4-allyl-2-methoxyphenol in the presence of a base catalyst. The resulting product is then further reacted with ethylene glycol diglycidyl ether to obtain ANE.
Wissenschaftliche Forschungsanwendungen
ANE has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of ANE is in the treatment of cancer. Studies have shown that ANE has potent anti-cancer properties and can induce apoptosis in cancer cells. ANE has also been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Eigenschaften
IUPAC Name |
2-methoxy-1-[2-[2-(2-nitrophenoxy)ethoxy]ethoxy]-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-6-16-9-10-19(20(15-16)24-2)27-14-12-25-11-13-26-18-8-5-4-7-17(18)21(22)23/h3-5,7-10,15H,1,6,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQPZWXIXCEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)
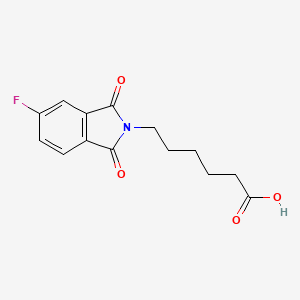
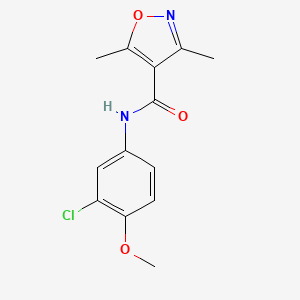
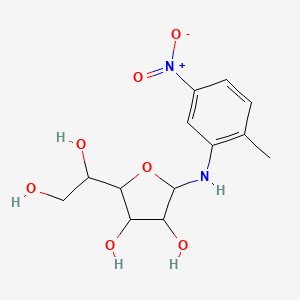
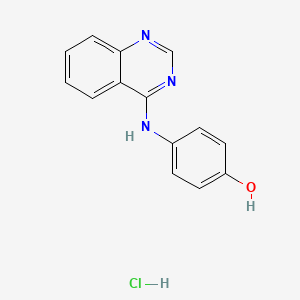
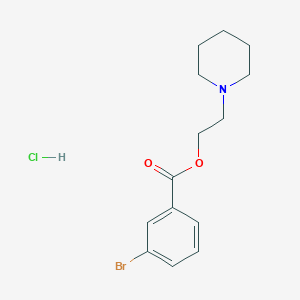
![3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-1-ethylpyridinium 4-methylbenzenesulfonate](/img/structure/B4942368.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline](/img/structure/B4942390.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4942394.png)
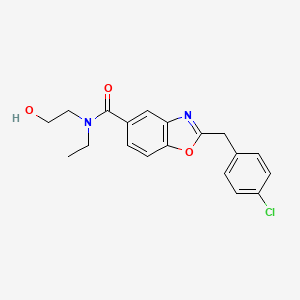
![9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4942402.png)

![allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4942409.png)